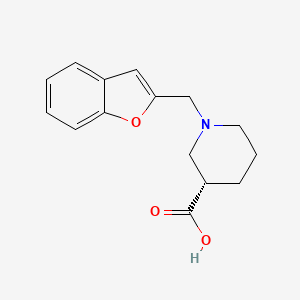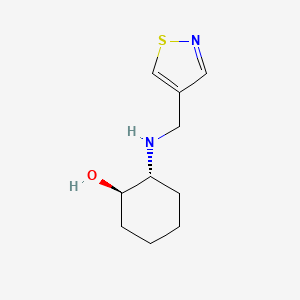![molecular formula C18H25N3O4 B7344223 (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid, also known as Boc-Lys(Boc)-Pip, is a compound that has been studied for its potential use in scientific research. It is a derivative of lysine, an essential amino acid, and has been synthesized using various methods.
Applications De Recherche Scientifique
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip has been used in scientific research for various purposes, including drug discovery, protein engineering, and peptide synthesis. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other diseases. This compound(Boc)-Pip has also been used as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip is not fully understood. It is believed to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound(Boc)-Pip has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of certain receptors, such as G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound(Boc)-Pip has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of certain receptors, such as G protein-coupled receptors. This compound(Boc)-Pip has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under a wide range of conditions. This compound(Boc)-Pip also has a low toxicity, making it safe for use in lab experiments. However, this compound(Boc)-Pip has some limitations. It is relatively expensive compared to other peptides, and it may not be suitable for certain experiments due to its specific properties.
Orientations Futures
There are several future directions for the study of (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip. One direction is the further exploration of its potential use in drug discovery and treatment of diseases. Another direction is the development of new synthesis methods for this compound(Boc)-Pip and its derivatives. Additionally, the study of the mechanism of action of this compound(Boc)-Pip and its interactions with proteins and enzymes could lead to new insights into cellular processes and disease mechanisms.
Méthodes De Synthèse
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is attached to a solid support, and the peptide chain is elongated by adding one amino acid at a time. In solution-phase peptide synthesis, the amino acid is dissolved in a solution, and the peptide chain is elongated by adding one amino acid at a time.
Propriétés
IUPAC Name |
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-4-16(22)20-15-8-6-13(7-9-15)11-19-18(25)21-10-3-5-14(12-21)17(23)24/h6-9,14H,2-5,10-12H2,1H3,(H,19,25)(H,20,22)(H,23,24)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHWOZOVHGHRLM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)
![(1R,2R)-2-[4-(2-methoxypropylsulfonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7344169.png)

![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)
![4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid](/img/structure/B7344190.png)

![(1S,2R)-2-[(3-oxo-4H-1,4-benzothiazin-6-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7344198.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)

![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
![N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide](/img/structure/B7344242.png)
![3-benzyl-3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7344248.png)
![5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7344256.png)